molecular formula C16H12O B110557 2-Benzylidene-1-indanone CAS No. 5706-12-7

2-Benzylidene-1-indanone

Cat. No. B110557
CAS RN: 5706-12-7
M. Wt: 220.26 g/mol
InChI Key: ITHXOKQJEXLMKO-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzylidene-1-indanone, also known as Chalcone or trans-Chalcone, is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline solid that has been found to possess a wide range of biological activities. We will also explore the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism Of Action

The mechanism of action of 2-Benzylidene-1-indanone is not fully understood. However, studies have suggested that it may act through various pathways such as inhibition of NF-κB signaling, modulation of MAPK signaling, and induction of apoptosis.

Biochemical And Physiological Effects

2-Benzylidene-1-indanone has been found to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It has also been shown to increase the levels of antioxidant enzymes such as SOD, CAT, and GPx. In addition, it has been found to inhibit the growth of various cancer cells and to induce cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Benzylidene-1-indanone in lab experiments is its low toxicity. It has been found to have a high therapeutic index, which means that it has a wide safety margin. However, one of the limitations of using 2-Benzylidene-1-indanone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Benzylidene-1-indanone. One of the areas of interest is its potential use as a chemopreventive agent. Studies have suggested that it may have the ability to prevent the development of cancer by inhibiting the initiation and progression of carcinogenesis. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that it may have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-Benzylidene-1-indanone.
Conclusion:
In conclusion, 2-Benzylidene-1-indanone is a chemical compound that possesses a wide range of biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. It has also been reported to have neuroprotective, hepatoprotective, and cardioprotective effects. The synthesis of 2-Benzylidene-1-indanone can be achieved through various methods, with the Claisen-Schmidt condensation reaction being the most common. Although its mechanism of action is not fully understood, studies have suggested that it may act through various pathways such as inhibition of NF-κB signaling, modulation of MAPK signaling, and induction of apoptosis. Further research is needed to fully understand the potential therapeutic applications of 2-Benzylidene-1-indanone.

Synthesis Methods

The synthesis of 2-Benzylidene-1-indanone can be achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 2-acetylindanone and benzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction results in the formation of trans-2-Benzylidene-1-indanone as a yellow crystalline product.

Scientific Research Applications

2-Benzylidene-1-indanone has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. It has also been reported to exhibit neuroprotective, hepatoprotective, and cardioprotective effects.

properties

CAS RN

5706-12-7

Product Name

2-Benzylidene-1-indanone

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

(2E)-2-benzylidene-3H-inden-1-one

InChI

InChI=1S/C16H12O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-10H,11H2/b14-10+

InChI Key

ITHXOKQJEXLMKO-GXDHUFHOSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3

SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3

Other CAS RN

5706-12-7

synonyms

2-benzylidene-1-indanone

Origin of Product

United States

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